Guanine hydrochloride

Overview

Description

Guanine Hydrochloride-Induced Folding of Proteins

Guanidine hydrochloride (Gdn-HCl) is widely recognized as a potent denaturant for proteins. However, studies have shown that at low concentrations, Gdn-HCl can actually induce the refolding of certain proteins, such as apomyoglobin and cytochrome c, into a molten globule state. This state is characterized by a compact structure with secondary structure elements intact but with a disordered tertiary structure. The concentration of Gdn-HCl plays a critical role in this process, with higher concentrations leading to the unfolding of the molten globule state .

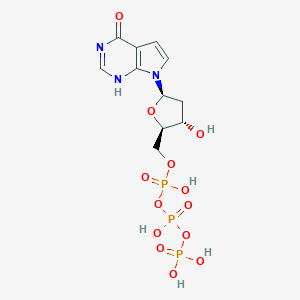

Synthesis and Characterization of O6-(2-chloroethyl)guanine

The synthesis of O6-(2-chloroethyl)guanine, a potential intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA, has been achieved. This compound is believed to play a significant role in the formation of DNA cross-links that contribute to the antitumor activity of chloroethylnitrosoureas. The synthesized O6-(2-chloroethyl)guanine was found to decompose into other products, providing insights into the stability and reactivity of this compound .

Molecular Structure Analysis of γ-Guanidinobutyric Acid Hydrochloride and Hydrobromide

The molecular structure of γ-guanidinobutyric acid hydrochloride and hydrobromide has been elucidated using X-ray crystallography. These compounds form triclinic crystals and exhibit a parallel sheet structure. The detailed analysis of the crystal structure provides valuable information on the molecular conformation and hydrogen bonding patterns, which are essential for understanding the properties and reactivity of guanine derivatives .

Radical Formation in X-irradiated Guanine Hydrochloride Monohydrate

X-irradiation of guanine hydrochloride monohydrate crystals has led to the identification of several radical species using ESR and ENDOR spectroscopy. These radicals are primary products of radiation damage and provide insights into the mechanisms of electron gain and loss in guanine molecules. The study of these radicals contributes to our understanding of the radiation chemistry of guanine and its derivatives .

Applications of Guanine Quartets in Nanotechnology and Chemical Biology

Guanine and its derivatives are capable of self-assembling into various supramolecular structures, such as guanine quartets. These structures have been exploited in numerous applications across different fields, including nanotechnology, chemical biology, and catalysis. The ability to fine-tune the chemical properties of guanine derivatives has led to the development of functional supramolecular assemblies that can respond to external stimuli .

Guanine Complexes with First Row Transition Metal Perchlorates

The study of guanine complexes with transition metal perchlorates has revealed the formation of various coordination compounds. These complexes exhibit different coordination modes of guanine, providing insights into the potential ligand sites and the nature of the metal-ligand interactions. The structural characterization of these complexes is crucial for understanding their magnetic properties and potential applications .

ESR/ENDOR Study of Guanine Hydrochloride Dihydrate X-irradiated at 20K

The irradiation of guanine hydrochloride dihydrate at low temperatures has led to the formation of multiple radical species. These radicals have been characterized using ESR and ENDOR techniques, which allowed for the identification of the specific sites of protonation and deprotonation in the guanine molecule. The study of these radicals helps in understanding the radiation-induced processes in guanine-containing systems .

Guanine-containing Copper(II) Complexes: Synthesis, X-ray Structures, and Magnetic Properties

The synthesis and structural characterization of guanine-containing copper(II) complexes have been achieved. These complexes exhibit unique coordination of neutral guanine and demonstrate significant antiferromagnetic interactions between copper ions. The study of their magnetic properties is important for the development of molecular magnetic materials .

An EPR Study of the Transfer and Trapping of Holes Produced by Radiation in Guanine(Thioguanine) Hydrochloride Single Crystals

Research on irradiated guanine hydrochloride crystals doped with thioguanine has provided insights into the mechanisms of electron and hole migration within the crystal lattice. The formation of thiyl radicals and the subsequent reactions, including chlorination, have been observed. These findings are important for understanding the effects of radiation on guanine and its analogs .

Structure of Guanine Hydrochloride Dihydrate

The accurate determination of the structure of guanine hydrochloride dihydrate has been essential for the study of DNA. Knowledge of the dimensions and conformation of the guanine molecule is crucial for the construction of molecular models of DNA and for understanding the interactions within the DNA molecule .

Scientific Research Applications

Neurodegenerative and Neuromuscular Diseases

Guanidine hydrochloride has been explored for treating neurodegenerative and neuromuscular diseases. For instance, Maida, Gerstenbrand, Gründig, and Binder (1978) reported its use in treating amyotrophic lateral sclerosis and other degenerative diseases, noting a decrease in disease progression rate in some cases (Maida, Gerstenbrand, Gründig, & Binder, 1978). Similarly, Norris, Calanchini, Fallat, Panchari, and Jewett (1974) observed some modification in disease course in nonfamilial amyotrophic lateral sclerosis cases during guanidine hydrochloride administration (Norris, Calanchini, Fallat, Panchari, & Jewett, 1974).

Lambert-Eaton Myasthenic Syndrome (LEMS)

Oh, Kim, Head, and Claussen (1997) demonstrated the effectiveness of low-dose guanidine hydrochloride in treating LEMS, especially when combined with pyridostigmine, highlighting its relative safety and efficacy (Oh, Kim, Head, & Claussen, 1997).

Acetylcholine Release

Teräväinen and Larsen (1975) studied guanidine hydrochloride's effect on acetylcholine release in the rat diaphragm, finding a significant increase in the amount of acetylcholine released from nerve endings (Teräväinen & Larsen, 1975).

Werdnig-Hoffmann Disease

Steinböck, Binder, Gerstenbrand, Pilz, and Maida (1977) reported the use of guanidine hydrochloride in treating Werdnig-Hoffmann disease, noting improvement in some cases (Steinböck, Binder, Gerstenbrand, Pilz, & Maida, 1977).

Antimicrobial Applications

Asiedu-Gyekye, Mahmood, Awortwe, and Nyarko (2014) investigated Polyhexamethylene Guanidine Hydrochloride (PHMGH) for its antimicrobial properties, finding it effective and safe at certain doses (Asiedu-Gyekye, Mahmood, Awortwe, & Nyarko, 2014).

Transmitter Release and Neuronal Excitability

Matthews and Wickelgren (1977) explored guanidine hydrochloride's effects on transmitter release and neuronal excitability, finding an increase in transmitter release and excitability at synaptic junctions (Matthews & Wickelgren, 1977).

Viral Replication Inhibition

Melnick, Crowther, and Barrera-Oro (1961) noted that guanidine hydrochloride can inhibit poliovirus synthesis in cell culture, but also observed rapid development of drug-resistant mutants (Melnick, Crowther, & Barrera-Oro, 1961).

Safety And Hazards

Future Directions

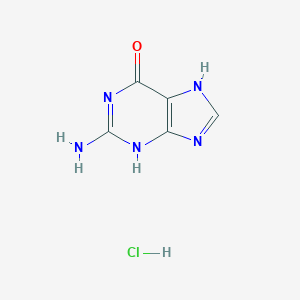

properties

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAOFQIOOBQLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

635-39-2 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060902 | |

| Record name | Guanine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Guanine hydrochloride | |

CAS RN |

33735-91-0, 635-39-2 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33735-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

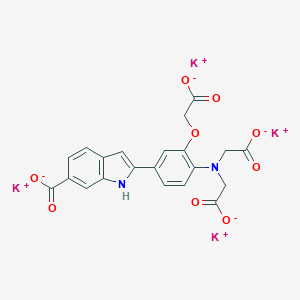

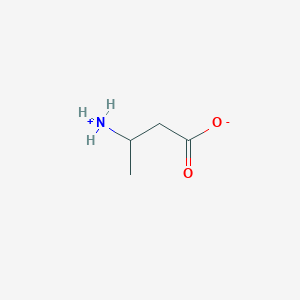

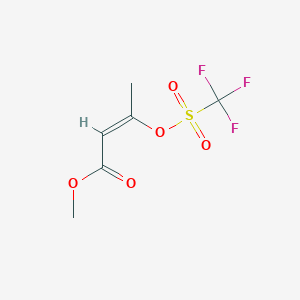

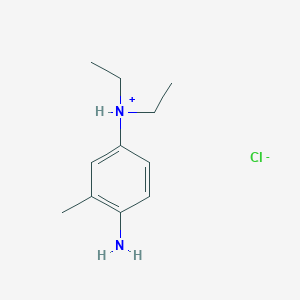

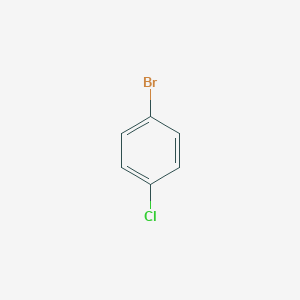

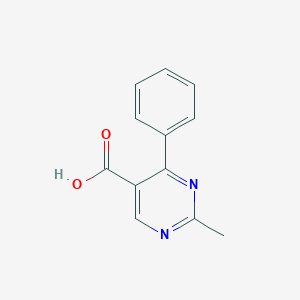

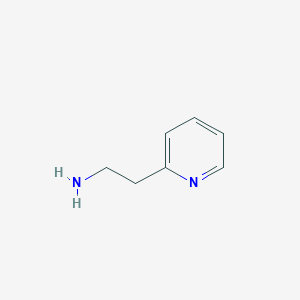

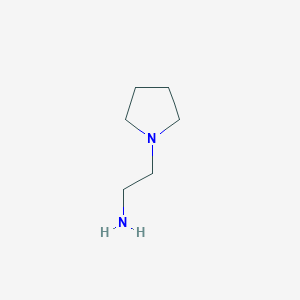

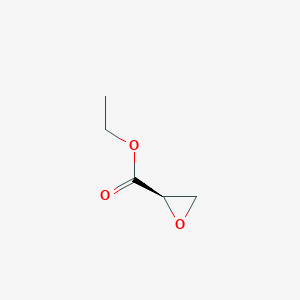

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)